Pralmorelin (GHRP-2) solves assay reproducibility issues caused by unstable GHRH or variable potency of analogs. - Low ED50 (0.6 nmol/kg) minimizes API usage, reducing solvent artifacts. - Rapid clearance (28 days at 2-8°C) ensure reliable formulation. Ideal reference standard for GHS-R1a high-throughput screening.
Pralmorelin (CAS 158861-67-7), commonly known as GHRP-2, is a synthetic hexapeptide (D-Ala-D-(2-naphthyl)Ala-Ala-Trp-D-Phe-Lys-NH2) that functions as a highly potent, orally bioavailable growth hormone secretagogue (GHS). In procurement and material selection, Pralmorelin is prioritized for its exceptional solubility in aqueous buffers and DMSO, as well as its distinct pharmacokinetic profile characterized by a short plasma half-life of 20–30 minutes [1]. Unlike native growth hormone-releasing hormone (GHRH), which suffers from poor stability and requires complex handling, Pralmorelin offers robust shelf stability when lyophilized and maintains integrity for up to 28 days at 2–8°C upon reconstitution in bacteriostatic water . Its primary industrial and research value lies in its superior receptor binding affinity to the ghrelin receptor (GHS-R1a), making it a critical reference standard and formulation precursor in endocrine research, doping control assays, and advanced peptide delivery systems.
Generic substitution of Pralmorelin with older analogs like GHRP-6 or newer variants like Ipamorelin fundamentally alters assay reproducibility and dosing requirements. GHRP-6 requires significantly higher molar concentrations to achieve equivalent receptor activation, which introduces concentration-dependent solvent artifacts and increases procurement volumes[1]. Conversely, while Ipamorelin offers higher receptor selectivity, it exhibits a much lower in vivo potency (ED50 of 2.3 nmol/kg compared to Pralmorelin's 0.6 nmol/kg) and a longer half-life (~2 hours), which fails to replicate the rapid, discrete pulsatile clearance (<120 minutes) required to prevent GHS-R1a desensitization[2]. Furthermore, substituting with native GHRH introduces severe stability limitations and eliminates the possibility of oral or intranasal formulation testing, rendering Pralmorelin non-interchangeable for protocols requiring high-potency, short-acting secretagogue activity.
In comparative in vivo models measuring growth hormone release, Pralmorelin demonstrates the highest potency among its peptide class. Quantitative analysis reveals that Pralmorelin achieves an ED50 of 0.6 nmol/kg, whereas Ipamorelin requires 2.3 nmol/kg and GHRP-6 requires 3.9 nmol/kg to achieve equivalent half-maximal responses [1]. This 6.5-fold increase in potency over GHRP-6 allows for a drastic reduction in the active pharmaceutical ingredient (API) required per assay.
| Evidence Dimension | In vivo potency (ED50) for GH release |
| Target Compound Data | 0.6 nmol/kg (Pralmorelin) |
| Comparator Or Baseline | GHRP-6 (3.9 nmol/kg) and Ipamorelin (2.3 nmol/kg) |
| Quantified Difference | 6.5-fold higher potency vs. GHRP-6; 3.8-fold higher vs. Ipamorelin |
| Conditions | In vivo swine model, intravenous administration |
Procuring Pralmorelin allows researchers to use significantly lower material quantities per assay, reducing overall procurement volume and minimizing solvent-induced artifacts in sensitive biological models.
In procurement for pharmacokinetic workflows, Pralmorelin is deliberately selected for its rapid enzymatic clearance via plasma peptidases, yielding a plasma half-life of 20–30 minutes and complete baseline return within 120 minutes [1]. In contrast, longer-acting analogs like Ipamorelin (half-life ~2 hours) or CJC-1295 (half-life ~8 days) cause prolonged receptor occupancy [2]. The rapid clearance of Pralmorelin prevents GHS-R1a tachyphylaxis (receptor desensitization), enabling multiple daily dosing protocols without diminishing the amplitude of the endocrine response.
| Evidence Dimension | Plasma half-life and clearance time |
| Target Compound Data | 20–30 minute half-life; <120 minute total clearance |
| Comparator Or Baseline | Ipamorelin (~2 hour half-life); CJC-1295 DAC (~8 day half-life) |
| Quantified Difference | >75% reduction in half-life compared to Ipamorelin, ensuring discrete pulsatile activation |
| Conditions | In vivo plasma pharmacokinetics |
This rapid clearance profile is essential for procurement in studies requiring physiological, pulsatile receptor activation rather than continuous baseline elevation, ensuring long-term assay reproducibility.
For materials science and formulation procurement, Pralmorelin's hexapeptide structure serves as an ideal precursor for advanced drug delivery modifications. When reacted with mPEG-NHS ester, Pralmorelin yields a highly stable mono-PEGylated conjugate that retains full biological activity[1]. Hydrolytic stability testing demonstrates that this mono-PEGylated Pralmorelin exhibits only a 2.1% release rate in borate buffer at pH 7.4 over 50 days at 37°C, significantly extending its functional half-life compared to the rapid degradation of the unmodified baseline peptide[1].
| Evidence Dimension | Hydrolytic stability of PEGylated conjugate |
| Target Compound Data | 2.1% hydrolytic release over 50 days (mono-PEGylated form) |
| Comparator Or Baseline | Unmodified Pralmorelin baseline (rapid enzymatic degradation within minutes) |
| Quantified Difference | Extension of functional stability from minutes to >50 days at physiological pH |
| Conditions | Borate buffer (pH 7.4) at 37°C over 50 days |
Pralmorelin's proven compatibility with standard NHS-ester chemistry makes it a highly processable and reliable precursor for laboratories developing sustained-release peptide formulations.
Due to its exceptionally low ED50 (0.6 nmol/kg) and high binding affinity, Pralmorelin is the optimal positive control and benchmark material for high-throughput screening assays targeting the ghrelin receptor, requiring significantly less API than GHRP-6 to validate system sensitivity [1].
Pralmorelin's rapid enzymatic clearance (<120 minutes) makes it the preferred secretagogue for in vivo models that require discrete, physiological growth hormone pulses without inducing the receptor desensitization (tachyphylaxis) commonly seen with longer-acting analogs like CJC-1295 [2].
The structural compatibility of Pralmorelin's lysine residue with NHS-ester chemistry allows it to serve as a highly processable precursor for the development of sustained-release hydrogels and mono-PEGylated therapeutics, maintaining stability at physiological pH for over 50 days [3].